molecular formula C15H15BrF3NO B1607545 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline CAS No. 680211-85-2

6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline

Cat. No.: B1607545
CAS No.: 680211-85-2
M. Wt: 362.18 g/mol
InChI Key: CPJPAUTYYDWZNP-UHFFFAOYSA-N
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Description

Fundamental Molecular Composition

The molecular formula of 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline is established as C15H15BrF3NO, indicating a complex organic structure containing carbon, hydrogen, bromine, fluorine, nitrogen, and oxygen atoms. This composition reflects the presence of fifteen carbon atoms forming the quinoline backbone and substituent groups, fifteen hydrogen atoms distributed across the molecular framework, one bromine atom in the bromomethyl substituent, three fluorine atoms within the trifluoromethyl group, one nitrogen atom integral to the quinoline heterocycle, and one oxygen atom in the butoxy substituent. The molecular weight has been consistently determined as 362.18 grams per mole across multiple sources, providing a precise measure of the compound's molecular mass.

The elemental composition analysis reveals the significant contribution of halogen atoms to the overall molecular weight, with bromine and fluorine atoms accounting for approximately 28% of the total molecular mass. The carbon framework constitutes the largest proportion at roughly 50% of the molecular weight, while the remaining mass is distributed among hydrogen, nitrogen, and oxygen atoms. This distribution pattern is characteristic of heavily substituted quinoline derivatives and reflects the compound's potential for diverse chemical interactions due to the presence of multiple electronegative atoms.

Structural Weight Distribution

The molecular weight distribution among different structural components provides insight into the compound's physical and chemical properties. The quinoline core structure, comprising the fused benzene and pyridine rings, contributes approximately 129 grams per mole to the overall molecular weight. The butoxy substituent at position 4 adds 71 grams per mole, representing a significant aliphatic component that influences the compound's lipophilicity and solubility characteristics. The trifluoromethyl group at position 2 contributes 69 grams per mole, while the bromomethyl substituent at position 6 adds 93 grams per mole, making it the heaviest single substituent.

The high molecular weight of 362.18 grams per mole places this compound in the category of moderately sized organic molecules suitable for pharmaceutical and materials science applications. The substantial contribution of halogen atoms to the molecular weight suggests enhanced density and potentially modified physical properties compared to unsubstituted quinoline derivatives. This molecular weight range is optimal for compounds intended for biological activity, as it falls within the typical range for drug-like molecules while maintaining sufficient structural complexity for specific target interactions.

Properties

IUPAC Name

6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrF3NO/c1-2-3-6-21-13-8-14(15(17,18)19)20-12-5-4-10(9-16)7-11(12)13/h4-5,7-8H,2-3,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJPAUTYYDWZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=NC2=C1C=C(C=C2)CBr)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381687
Record name 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680211-85-2
Record name 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material Preparation

The quinoline core substituted with a trifluoromethyl group at position 2 can be prepared through established methods such as:

  • Cyclocondensation reactions involving halogenated anilines and trifluoromethyl ketones.
  • Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura) to introduce trifluoromethyl groups onto halogenated quinolines.

These methods yield 2-(trifluoromethyl)quinoline intermediates with substituents at other positions amenable to further functionalization.

Introduction of the Butoxy Group at Position 4

The butoxy substituent at position 4 is typically introduced via nucleophilic aromatic substitution (SNAr) on a 4-halogenated quinoline intermediate. For example:

  • Starting from 4-chloro-2-(trifluoromethyl)quinoline, reaction with butanol under basic conditions (e.g., potassium carbonate) facilitates displacement of the chlorine atom by the butoxy group.
  • Reaction conditions generally involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C) to promote substitution.

This step yields 4-butoxy-2-(trifluoromethyl)quinoline as a key intermediate.

Bromomethylation at Position 6

Selective bromomethylation at position 6 is achieved by:

  • Reacting the 4-butoxy-2-(trifluoromethyl)quinoline intermediate with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of radical initiators or Lewis acids.
  • Alternatively, formaldehyde and hydrobromic acid or paraformaldehyde with HBr can be used under acidic conditions to introduce the bromomethyl group via electrophilic substitution.
  • Reaction conditions are carefully controlled to ensure regioselectivity, typically at room temperature or slightly elevated temperatures.

This step yields the target compound 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline.

Summary Table of Preparation Steps

Step Reaction Type Starting Material Reagents/Conditions Product/Intermediate
1 Introduction of trifluoromethyl group Halogenated aniline or quinoline precursor Pd-catalyzed cross-coupling or cyclocondensation with trifluoromethyl ketone 2-(Trifluoromethyl)quinoline derivative
2 Nucleophilic aromatic substitution 4-Halo-2-(trifluoromethyl)quinoline Butanol, K2CO3, DMF, 80–120 °C 4-Butoxy-2-(trifluoromethyl)quinoline
3 Bromomethylation 4-Butoxy-2-(trifluoromethyl)quinoline NBS or HBr + formaldehyde, mild heating This compound

Research Findings and Optimization Notes

  • The regioselectivity of bromomethylation is influenced by the electronic effects of the trifluoromethyl and butoxy groups, which direct substitution preferentially to position 6.
  • Use of milder bromomethylation conditions (e.g., NBS under radical initiation) minimizes side reactions such as over-bromination or ring bromination.
  • The butoxy substitution improves solubility and may facilitate purification steps such as recrystallization.
  • Reaction monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to optimize yields and minimize impurities.
  • Purification typically involves column chromatography on silica gel using hexane/ethyl acetate mixtures or recrystallization from ethanol/water mixtures.

Comparative Context and Related Compounds

The preparation methods for this compound share similarities with those of related quinoline derivatives such as 4-bromo-6-chloro-2-(trifluoromethyl)quinoline and 6-bromo-4-(difluoromethoxy)quinoline, where halogenation and alkoxylation steps are key transformations. Insights from these compounds’ syntheses help refine reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield azides, nitriles, or amines, while coupling reactions can produce various biaryl compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline exhibit significant antimicrobial properties. The presence of halogenated and alkoxy groups in its structure contributes to its biological activity, potentially leading to applications in treating infections caused by bacteria and fungi .

Anticancer Activity

The compound has shown promise in anticancer research, particularly due to its ability to modulate pathways related to cell proliferation and apoptosis. Studies suggest that quinoline derivatives can act on various cancer cell lines, inhibiting growth and inducing cell death through mechanisms such as kinase inhibition . For instance, quinoline derivatives have been documented to interact with receptor kinases involved in cancer progression, making them potential candidates for cancer therapy .

Study on Antifungal Activity

A study investigated the antifungal properties of synthetic quinoline derivatives, revealing that certain analogues demonstrated effective inhibition against Candida albicans, a common fungal pathogen. The research highlighted the potential of these compounds as novel antifungal agents, warranting further investigation into their mechanisms of action .

Cytotoxicity in Cancer Research

Another significant study focused on the cytotoxic effects of related quinoline compounds against breast cancer cell lines. The findings indicated that certain derivatives exhibited exceptional cytotoxicity, surpassing traditional chemotherapeutic agents like Doxorubicin. This suggests that this compound could play a role in developing new anticancer therapies .

Summary of Applications

Field Application Remarks
Medicinal ChemistryAntimicrobial agentsEffective against bacterial and fungal pathogens
Cancer ResearchAnticancer activityPotential for inhibiting growth in various cancer types
Organic SynthesisBuilding block for complex moleculesEnhances reactivity due to functional groups
Material ScienceDevelopment of advanced materialsUtilized in creating novel materials with unique properties

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on substituent effects, synthesis, and applications.

Substituent Effects at Position 4 and 6

Table 1: Substituent Comparison of Key Quinoline Derivatives
Compound Name Position 4 Substituent Position 6 Substituent Key Features
Target Compound Butoxy (C₄H₉O) Bromomethyl (CH₂Br) High lipophilicity; reactive bromomethyl for alkylation
6-(Bromomethyl)-4-chloro-2-(trifluoromethyl)quinoline Chloro (Cl) Bromomethyl (CH₂Br) Chloro enhances electrophilicity; reduced steric bulk compared to butoxy
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline Chloro (Cl) Bromo (Br) Bromo acts as a leaving group; less reactive than bromomethyl
6-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline Hydroxy (OH) Bromo (Br) Polar hydroxy group enables hydrogen bonding; lower lipophilicity
6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline Trifluoromethyl (CF₃) Amino (NH₂) Amino group introduces nucleophilicity; fluorophenyl enhances π-π stacking
Key Observations:
  • Position 4: Butoxy (target) vs. Chloro and hydroxy groups enhance polarity, favoring solubility in polar solvents .
  • Position 6: Bromomethyl (target) vs. bromo/amino (analogs): Bromomethyl enables alkylation reactions, whereas bromo is a leaving group for cross-coupling . Amino groups (as in ) shift reactivity toward nucleophilic pathways .
Reactivity Highlights:
  • Bromomethyl Group : Facilitates SN2 reactions for introducing amines, thiols, or other nucleophiles, making it valuable in prodrug design .
  • Butoxy Group : Stable under basic conditions but may undergo cleavage under strong acids, contrasting with chloro analogs, which are more resistant .
Key Insights:
  • Butoxy’s lipophilicity may improve blood-brain barrier penetration compared to polar analogs, though notes negative BBB penetration for a related compound .

Biological Activity

6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline is a synthetic compound belonging to the quinoline family, notable for its unique chemical structure. The compound features a bromomethyl group at the 6-position, a butoxy group at the 4-position, and a trifluoromethyl group at the 2-position of the quinoline ring. This structural configuration enhances its potential applications in medicinal chemistry, particularly due to its antimicrobial and anticancer properties .

  • Molecular Formula : C_{13}H_{12}BrF_3N O
  • Molecular Weight : Approximately 365.19 g/mol
  • Functional Groups : Bromomethyl, butoxy, trifluoromethyl

The presence of halogenated and alkoxy groups in this compound significantly influences its reactivity and biological activity, making it a subject of interest for various therapeutic applications .

The biological activity of this compound is attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert antimicrobial and anticancer effects through various mechanisms, including:

  • Inhibition of cell proliferation : The compound has been shown to inhibit the growth of cancer cells in vitro.
  • Induction of apoptosis : It may trigger programmed cell death in malignant cells.
  • Interaction with cellular pathways : Further research is necessary to elucidate the specific molecular pathways involved in its action .

Biological Activity Studies

Several studies have investigated the biological activity of quinoline derivatives, including this compound. Key findings from these studies include:

Anticancer Activity

A study on quinoline-derived trifluoromethyl alcohols demonstrated that compounds similar to this compound exhibited potent growth inhibition in a zebrafish embryo model. This suggests potential anticancer properties .

Antimicrobial Properties

Research indicates that quinoline derivatives are often effective against various bacterial strains. The specific antimicrobial efficacy of this compound remains to be fully characterized but is expected to follow similar trends as other quinoline compounds.

Case Studies and Research Findings

StudyFindings
Quinoline-Derived Trifluoromethyl Alcohols Identified as potent growth inhibitors; showed toxicity levels varying among different compounds.
Synthesis and Biological Evaluation Highlighted the synthesis routes and potential biomedical applications; indicated possible anticancer effects through apoptosis induction.
Structure-Activity Relationship StudiesEmphasized the importance of functional groups in determining biological activity; further studies needed for detailed pathway analysis.

Q & A

Q. What are the key synthetic routes for 6-(bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting with a quinoline core. For example:

  • Step 1 : Introduction of the trifluoromethyl group at position 2 via electrophilic substitution or cross-coupling reactions using trifluoromethylating agents (e.g., CF₃Cu) under inert conditions .
  • Step 2 : Alkylation at position 4 using butoxy groups via nucleophilic substitution (e.g., reacting with 1-bromobutane in the presence of a base like K₂CO₃) .
  • Step 3 : Bromomethylation at position 6 using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions .
    Critical factors : Temperature control (e.g., 0–60°C for bromomethylation), solvent polarity (DMF or THF for SN2 reactions), and catalyst selection (e.g., Pd for cross-couplings). Contradictions in yield optimization may arise from competing side reactions, such as over-bromination or hydrolysis of the trifluoromethyl group .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • ¹H/¹³C NMR : Key for confirming substituent positions. The trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR) and bromomethyl (δ ~4.5–5.0 ppm in ¹H NMR) provide distinct signals .
  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) is widely used to resolve structural ambiguities, such as intramolecular interactions (e.g., C–H···F or π-stacking) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺ ≈ 386.03 g/mol) and detects fragmentation patterns .

Q. How does the bromomethyl group at position 6 influence reactivity in cross-coupling reactions?

The bromomethyl group serves as a versatile handle for:

  • Nucleophilic substitution : Reacts with amines or thiols to form C–N or C–S bonds (e.g., in drug conjugate synthesis) .
  • Suzuki-Miyaura coupling : Palladium-catalyzed coupling with boronic acids to introduce aryl/heteroaryl groups. However, steric hindrance from the trifluoromethyl group may reduce coupling efficiency .
    Methodological note : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts and optimize ligand ratios to mitigate steric effects .

Advanced Research Questions

Q. What strategies mitigate electronic effects of the trifluoromethyl group during functionalization?

The electron-withdrawing trifluoromethyl group deactivates the quinoline ring, complicating electrophilic substitutions. Solutions include:

  • Directed ortho-metalation : Use directing groups (e.g., amides) to position catalysts near reactive sites .
  • Photoredox catalysis : Activates C–Br bonds in bromomethyl groups for radical-mediated couplings without destabilizing the trifluoromethyl moiety .
  • Computational guidance : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution to identify reactive hotspots .

Q. How can structural modifications enhance biological activity while retaining core stability?

  • Derivatization of bromomethyl : Replace Br with bioisosteres (e.g., -CH₂SH or -CH₂NH₂) to improve pharmacokinetics .
  • Butoxy chain optimization : Vary alkoxy chain length (e.g., propoxy vs. pentoxy) to modulate lipophilicity and target binding (e.g., kinase inhibition) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H···F contacts) to guide crystal engineering for stable formulations .

Q. What computational tools predict the compound’s potential as a therapeutic agent?

  • ADMET profiling : Tools like SwissADME predict properties like BBB permeability (unlikely due to high molecular weight) and GI absorption (high due to moderate logP) .
  • Molecular docking : AutoDock Vina or Glide assesses binding affinity to targets like G protein-coupled receptors (GPCRs) or kinases, leveraging the trifluoromethyl group’s hydrophobic interactions .
  • Electrostatic potential maps : Highlight nucleophilic/electrophilic regions (e.g., bromomethyl as a reactive site) for mechanism-based drug design .

Q. How do crystallographic data resolve contradictions in reported reaction outcomes?

Conflicting reactivity data (e.g., unexpected byproducts) can arise from polymorphism or solvent-dependent conformers. SHELXL refinement identifies:

  • Disorder models : Resolves ambiguous electron density around flexible butoxy chains .
  • Thermal parameters : High B-factors indicate labile bromomethyl groups, suggesting susceptibility to hydrolysis .

Methodological Considerations Table

TechniqueApplication ExampleKey Reference(s)
SHELX refinementResolving intramolecular H-bonding in crystal structures
Pd-catalyzed couplingFunctionalizing bromomethyl groups with aryl/heteroaryl motifs
DFT calculationsPredicting charge distribution and reaction pathways
Hirshfeld analysisQuantifying intermolecular interactions for crystal engineering

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline
Reactant of Route 2
6-(Bromomethyl)-4-butoxy-2-(trifluoromethyl)quinoline

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